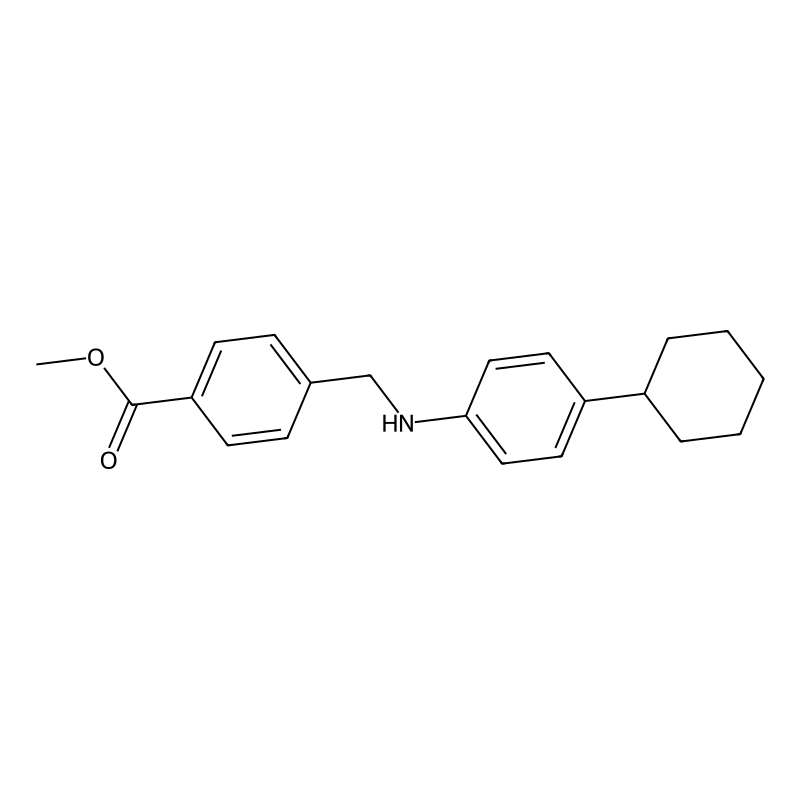

Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate is a chemical compound with the molecular formula and a molar mass of approximately 323.43 g/mol. It is recognized by its CAS number 385837-16-1. This compound features a benzoate group, which is esterified with methyl, and contains an amino group attached to a cyclohexyl-substituted phenyl ring. The structure of methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate can be represented as follows:

- Chemical Structure: The compound consists of a benzoic acid derivative where the para position has an aminomethyl substituent linked to a cyclohexylphenyl moiety.

- Hydrolysis: In the presence of water and an acid or base, the ester bond can be hydrolyzed to yield the corresponding benzoic acid and amine.

- Nucleophilic Substitution: The amino group may participate in nucleophilic substitution reactions, allowing for further functionalization at the aromatic ring.

- Reduction Reactions: The compound may also be subjected to reduction processes, potentially converting the carbonyl functionalities into alcohols.

The synthesis of methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate typically involves multi-step organic reactions:

- Formation of the Aminomethyl Group: Starting from 4-cyclohexylphenylamine, an appropriate aldehyde can be reacted under reductive conditions to introduce the aminomethyl group.

- Esterification: The resulting amine can then be reacted with methyl 4-bromobenzoate or a similar benzoic acid derivative in the presence of a base (such as sodium hydride or potassium carbonate) to form the ester linkage.

- Purification: The final product is usually purified through recrystallization or chromatographic techniques.

Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate has potential applications in various fields:

- Pharmaceuticals: As a building block in drug synthesis, particularly in creating compounds with anticancer or antimicrobial properties.

- Material Science: Used in developing polymers or materials that require specific functional groups for enhanced properties.

- Research: Employed in synthetic organic chemistry as an intermediate for further chemical transformations.

Interaction studies involving methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate would focus on its binding affinity and activity against biological targets. Such studies might include:

- Receptor Binding Studies: Evaluating how well the compound interacts with specific protein targets, particularly those involved in cancer pathways.

- Enzyme Inhibition Assays: Testing its ability to inhibit enzymes that play roles in disease mechanisms.

Several compounds share structural similarities with methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 4-(aminomethyl)benzoate | Simpler structure with no cyclohexane ring | |

| N,N-Dimethylaminomethyl benzoate | Contains a dimethylamino group instead of cyclohexyl | |

| Benzhydrol | Lacks amino and ester functionalities; used in organic synthesis |

Uniqueness

Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate stands out due to its combination of both cyclohexane and phenyl groups, which may enhance its lipophilicity and biological activity compared to simpler derivatives. Its unique structure allows for diverse interactions within biological systems, potentially leading to novel therapeutic applications.

Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate is systematically named according to IUPAC guidelines as methyl 4-[[(4-cyclohexylphenyl)amino]methyl]benzoate. Its structure features a benzoate ester core substituted at the para position with an aminomethyl group, which is further modified by a 4-cyclohexylphenyl moiety. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₅NO₂ |

| Molecular Weight | 323.44 g/mol |

| SMILES | COC(=O)C1=CC=C(CNC2=CC=C(C3CCCCC3)C=C2)C=C1 |

| InChI Key | KIRCIDZFOHXUQS-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC=C(CNC2C=CC(=CC=2)C2CCCCC2)C=C1 |

The cyclohexyl group introduces steric bulk and lipophilicity, while the aromatic amine moiety enables participation in hydrogen bonding and π-π interactions.

Historical Context in Organic Synthesis Research

The synthesis of methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate builds upon decades of research into functionalized benzoate esters. Early work focused on simpler analogs, such as methyl 4-(aminomethyl)benzoate, which was synthesized via esterification of 4-aminomethylbenzoic acid with methanol under acidic conditions. Advances in reductive amination and catalytic hydrogenation later enabled the incorporation of cyclohexyl groups, as seen in patents describing the reduction of imines derived from aldehydes and amines.

A landmark development was the use of sodium borohydride and lithium aluminum hydride for selective reductions, allowing precise control over the introduction of the aminomethyl group without disturbing the ester functionality. These methods laid the groundwork for modern protocols that optimize yield and purity through pH-controlled workups and temperature modulation.

Significance in Medicinal Chemistry and Material Science

In medicinal chemistry, this compound’s bifunctional design—combining a lipophilic cyclohexyl group with a polar amine—makes it a promising scaffold for drug discovery. Similar structures have been explored as protease inhibitors and kinase modulators, leveraging their ability to penetrate cell membranes and interact with hydrophobic binding pockets. For example, derivatives featuring chloro- or nitro-substituted benzamides exhibit antitumor and antimicrobial activities, suggesting potential therapeutic applications.

In material science, the ester’s rigidity and thermal stability (evidenced by a decomposition temperature above 243°C) position it as a candidate for high-performance polymers. Its aromatic amine group could also serve as a crosslinking agent in epoxy resins or a monomer in polyamide synthesis, though direct studies remain limited.

Nuclear Magnetic Resonance Spectral Fingerprinting (¹H/¹³C)

Nuclear Magnetic Resonance spectroscopy provides definitive structural elucidation for Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate through characteristic chemical shift patterns and coupling constants. The ¹H Nuclear Magnetic Resonance spectrum exhibits several distinct regions that correspond to different molecular environments within the compound structure.

The aromatic proton region, typically observed between 6.5-8.0 parts per million, displays characteristic patterns for substituted benzene rings. The 4-cyclohexylphenyl moiety generates signals consistent with para-disubstituted benzene systems, showing two distinct doublet patterns arising from the symmetrical substitution pattern [1]. The benzoate aromatic protons appear at chemical shifts characteristic of electron-withdrawing ester substitution, typically downfield from unsubstituted benzene systems [2].

The methylene bridge protons connecting the amino group to the benzoate ring represent a critical structural feature, appearing as a singlet in the 4.5-5.0 parts per million region. This chemical shift is consistent with benzylic protons adjacent to both aromatic systems and nitrogen functionalities [3]. The integration pattern confirms the presence of two equivalent protons in this bridging position.

The cyclohexyl ring system contributes a complex multiplet pattern in the aliphatic region (1.0-3.0 parts per million), with the axial proton directly attached to the aromatic ring appearing as a characteristic broad multiplet around 2.5 parts per million [1]. The remaining cyclohexyl protons generate overlapping multiplets typical of saturated ring systems with chair conformational preferences.

The methyl ester group produces a sharp singlet at approximately 3.9 parts per million, consistent with aromatic methyl esters where the ester oxygen deshields the methyl protons [2]. The amino proton appears as a broad exchangeable signal, typically observed between 4.0-5.0 parts per million, with broadening due to quadrupolar relaxation and exchange phenomena.

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information through carbon chemical shift analysis. The carbonyl carbon of the ester group appears characteristically around 167 parts per million, consistent with aromatic ester functionality [4]. The aromatic carbons generate signals in the 120-140 parts per million region, with quaternary carbons appearing upfield relative to protonated carbons.

The methylene bridge carbon appears around 47 parts per million, characteristic of benzylic carbons adjacent to nitrogen [3]. The cyclohexyl carbons contribute signals in the 25-35 parts per million range, with the carbon directly attached to the aromatic ring appearing at higher field due to the electron-withdrawing effect of the benzene system [1].

Fourier Transform Infrared Functional Group Identification

Fourier Transform Infrared spectroscopy provides definitive functional group identification through characteristic vibrational frequencies. The ester carbonyl stretch represents the most diagnostic feature, appearing at approximately 1720-1740 cm⁻¹ [5]. This frequency range is typical for aromatic esters, appearing at slightly lower wavenumbers than aliphatic esters due to conjugation effects with the aromatic ring system.

The aromatic carbon-carbon stretching vibrations generate characteristic bands at 1500 and 1600 cm⁻¹, indicative of substituted benzene ring systems [6]. The presence of multiple aromatic rings in the structure enhances the intensity of these absorptions, providing clear evidence for the extended aromatic framework.

The aromatic carbon-hydrogen stretching region (3000-3100 cm⁻¹) exhibits sharp absorptions characteristic of aromatic hydrogen atoms [6]. These peaks appear distinctly higher in frequency than aliphatic carbon-hydrogen stretches, facilitating differentiation between aromatic and aliphatic components within the molecular structure.

The aliphatic carbon-hydrogen stretching vibrations from the cyclohexyl ring and methyl ester groups appear in the 2800-3000 cm⁻¹ region [6]. The cyclohexyl ring contributes multiple overlapping bands corresponding to symmetric and asymmetric stretching modes of the methylene groups.

The carbon-oxygen stretching vibration of the ester linkage appears around 1280 cm⁻¹, providing confirmation of the ester functional group [5]. This absorption works in conjunction with the carbonyl stretch to definitively identify the methyl ester functionality.

The nitrogen-hydrogen stretching vibration from the amino group appears as a moderately intense absorption around 3340 cm⁻¹ [6]. Secondary amines typically show a single nitrogen-hydrogen stretch, distinguishing them from primary amines which exhibit two distinct bands.

The carbon-nitrogen stretching vibration appears in the 1200-1350 cm⁻¹ region, characteristic of aromatic amine functionalities [6]. The exact frequency depends on the degree of conjugation between the nitrogen lone pair and the aromatic ring system.

The aromatic carbon-hydrogen out-of-plane bending vibrations provide information about the substitution pattern of the benzene rings, appearing in the 800-900 cm⁻¹ region [6]. The specific pattern of these absorptions can distinguish between different substitution patterns on the aromatic rings.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural elucidation through characteristic fragmentation patterns. The molecular ion peak for Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate appears at the expected mass-to-charge ratio corresponding to the molecular formula, though it may exhibit moderate intensity due to the extended aromatic system and multiple functional groups [7].

The base peak often results from the loss of the methoxy radical (mass 31), generating a resonance-stabilized acylium ion [7]. This fragmentation pathway represents alpha-cleavage adjacent to the carbonyl group, producing a highly stable cationic species that dominates the mass spectrum.

The benzoyl cation (mass-to-charge ratio 105) represents another significant fragment, formed through the loss of the methoxy group followed by stabilization through resonance with the aromatic ring system [7]. This fragment is particularly diagnostic for benzoic acid derivatives and provides structural confirmation.

The tropylium ion (mass-to-charge ratio 77) forms through rearrangement processes from the benzoyl cation, representing a highly stable seven-membered ring system [7]. This fragment is commonly observed in the mass spectra of aromatic compounds and provides additional structural information.

The cyclohexylphenyl portion of the molecule generates characteristic fragmentation patterns involving the loss of the cyclohexyl group or portions thereof. The phenyl cation (mass-to-charge ratio 77) can form through direct fragmentation of the aromatic ring system [8].

The methylene bridge connecting the amino group to the benzoate ring represents a potential fragmentation site, with cleavage producing characteristic fragments that retain either the cyclohexylphenyl or benzoate portions of the molecule [7].

McLafferty rearrangement processes may occur, particularly involving the ester group, leading to the formation of rearranged fragment ions with characteristic mass losses [7]. These rearrangements provide additional structural information and confirm the presence of the ester functionality.

The relative intensities of different fragment ions provide information about the stability and preferred fragmentation pathways of the molecular ion. The most stable fragments typically appear with the highest intensities, reflecting the thermodynamic and kinetic factors governing fragmentation processes [8].

X-ray Crystallographic Studies

X-ray crystallography provides definitive three-dimensional structural information for Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate, revealing precise bond lengths, angles, and molecular conformations. Crystal structure analysis typically requires high-quality single crystals grown under controlled conditions, often from organic solvents such as ethanol or mixed solvent systems [9].

The molecular geometry reveals the spatial arrangement of the cyclohexylphenyl and benzoate moieties connected through the amino-methylene bridge. The dihedral angle between the two aromatic ring systems provides crucial information about molecular planarity and potential conjugation effects [10]. Related benzoate compounds typically exhibit dihedral angles ranging from 55° to 83°, depending on steric interactions and crystal packing forces [11].

The cyclohexyl ring adopts a chair conformation in the solid state, with the phenyl substituent occupying an equatorial position to minimize steric interactions [12]. This conformational preference significantly influences the overall molecular shape and potential intermolecular interactions within the crystal lattice.

The crystal packing arrangement reveals the intermolecular interactions that stabilize the solid-state structure. Hydrogen bonding between the amino group and acceptor atoms in neighboring molecules represents a primary stabilizing force [9]. The ester carbonyl oxygen often serves as a hydrogen bond acceptor, facilitating the formation of extended hydrogen bonding networks.

The unit cell parameters provide information about the crystal symmetry and molecular arrangement. Many benzoate compounds crystallize in monoclinic space groups, such as P21/c, with four molecules per unit cell [13]. The specific space group depends on the molecular symmetry and intermolecular interaction patterns.

The thermal parameters obtained from the crystal structure analysis provide information about atomic motion and molecular flexibility. Higher thermal parameters typically indicate greater atomic motion or disorder, which can affect the reliability of structural parameters [9].

Crystal structure analysis also reveals any potential disorder in the structure, such as rotational disorder of the cyclohexyl ring or methyl ester group. Such disorder can complicate the refinement process but provides valuable information about molecular flexibility in the solid state [11].

Computational Molecular Modeling

Computational molecular modeling provides theoretical insights into the structural, electronic, and thermodynamic properties of Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate. Density Functional Theory calculations using basis sets such as 6-31G(d,p) or 6-311G(d,p) provide optimized molecular geometries and electronic properties [10].

Geometry optimization calculations determine the minimum energy conformation of the molecule in the gas phase. The optimized structure reveals preferred bond lengths, angles, and dihedral angles that minimize the total electronic energy [14]. Comparison with experimental crystal structures validates the computational methodology and provides insights into solid-state versus gas-phase conformational preferences.

Vibrational frequency calculations predict the infrared spectrum and provide thermodynamic properties such as entropy and heat capacity [15]. The calculated vibrational frequencies can be compared with experimental Fourier Transform Infrared data to validate the theoretical model and assign specific vibrational modes to observed absorptions.

Electronic structure calculations provide information about the frontier molecular orbitals, including the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies [16]. These parameters are crucial for understanding chemical reactivity, electron transfer processes, and potential biological activity.

The electrostatic potential surface reveals the distribution of electron density and identifies regions of positive and negative charge within the molecule [16]. This information is valuable for understanding intermolecular interactions and potential binding sites for biological targets.

Molecular dynamics simulations can explore the conformational flexibility of the molecule, particularly the rotation of the cyclohexyl ring and the flexibility of the methylene bridge [17]. These calculations provide insights into the dynamic behavior of the molecule in solution and potential conformational changes upon binding to biological targets.

The calculated dipole moment and polarizability provide information about the molecule's response to external electric fields and its potential for intermolecular interactions [16]. These properties are important for understanding solubility, membrane permeability, and protein-ligand interactions.

Natural Bond Orbital analysis provides detailed information about the electronic structure, including atomic charges, bond orders, and electron delocalization patterns [18]. This analysis helps understand the electronic distribution within the molecule and the relative importance of different resonance structures.